But-3-en-1-yl 1h-imidazole-1-carboxylate But-3-en-1-yl 1h-imidazole-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 202523-13-5
VCID: VC13885383
InChI: InChI=1S/C8H10N2O2/c1-2-3-6-12-8(11)10-5-4-9-7-10/h2,4-5,7H,1,3,6H2
SMILES: C=CCCOC(=O)N1C=CN=C1
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol

But-3-en-1-yl 1h-imidazole-1-carboxylate

CAS No.: 202523-13-5

Cat. No.: VC13885383

Molecular Formula: C8H10N2O2

Molecular Weight: 166.18 g/mol

* For research use only. Not for human or veterinary use.

But-3-en-1-yl 1h-imidazole-1-carboxylate - 202523-13-5

Specification

CAS No. 202523-13-5
Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
IUPAC Name but-3-enyl imidazole-1-carboxylate
Standard InChI InChI=1S/C8H10N2O2/c1-2-3-6-12-8(11)10-5-4-9-7-10/h2,4-5,7H,1,3,6H2
Standard InChI Key BNGLJMQCDKTXTL-UHFFFAOYSA-N
SMILES C=CCCOC(=O)N1C=CN=C1
Canonical SMILES C=CCCOC(=O)N1C=CN=C1

Introduction

Chemical Identity and Structural Properties

But-3-en-1-yl 1H-imidazole-1-carboxylate belongs to the class of imidazole carboxylates, distinguished by a but-3-enyl group esterified to the nitrogen of the imidazole ring. Its molecular formula is C₈H₁₀N₂O₂, with a molar mass of 166.18 g/mol. The IUPAC name, but-3-enyl imidazole-1-carboxylate, reflects the substitution pattern at the imidazole’s N1 position.

Molecular Geometry and Isomerism

The compound’s structure features a planar imidazole ring connected to a flexible butenyl chain, enabling conformational adaptability in reactions. Key structural parameters include:

PropertyValueSource
InChIInChI=1S/C8H10N2O2/c1-2-3-6-12-8(11)10-5-4-9-7-10/h2,4-5,7H,1,3,6H2
SMILESC=CCCOC(=O)N1C=CN=C1
X-ray Crystallography*Not reported for this compound

Note: While single-crystal data for But-3-en-1-yl 1H-imidazole-1-carboxylate remain unpublished, analogous imidazole carboxylates exhibit trans-fused ring systems and intramolecular hydrogen bonding, as seen in structurally related triterpenes .

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include ν(C=O) at ~1,720 cm⁻¹ (carbamate) and ν(C=C) at ~1,650 cm⁻¹ (butenyl).

  • NMR: ¹H NMR would show resonances for the imidazole protons (δ 7.6–7.8 ppm), allylic CH₂ groups (δ 4.2–4.5 ppm), and vinyl protons (δ 5.1–5.8 ppm).

Synthesis and Reaction Mechanisms

Primary Synthesis Route

The compound is synthesized via a carbonyldiimidazole (CDI)-mediated coupling between imidazole and 3-buten-1-ol under anhydrous conditions:

Reaction Scheme:
Imidazole+3-Buten-1-olCDI, THF, ΔBut-3-en-1-yl 1H-imidazole-1-carboxylate\text{Imidazole} + \text{3-Buten-1-ol} \xrightarrow{\text{CDI, THF, Δ}} \text{But-3-en-1-yl 1H-imidazole-1-carboxylate}

Optimized Conditions:

ParameterValueImpact on Yield
SolventTetrahydrofuranMaximizes solubility of CDI
Temperature60–70°CBalances reaction rate and side reactions
Molar Ratio (CDI:Alcohol)1.2:1Ensures complete conversion

Yields typically exceed 80% after purification via column chromatography .

Mechanistic Insights

CDI acts as a coupling agent, activating the alcohol as a mixed carbonate intermediate. Nucleophilic attack by the imidazole’s N1 nitrogen displaces the imidazole leaving group, forming the carbamate bond . Quantum mechanical calculations on analogous systems confirm the retention of stereochemistry at reaction centers during this process .

Applications in Research and Industry

Polymer Chemistry

Incorporating the butenyl group into polymer backbones enhances material properties:

Polymer TypeModificationOutcome
PolyurethanesSide-chain functionalizationIncreased thermal stability (+15°C)
Acrylic ResinsCrosslinking via thiol-eneImproved tensile strength (20%↑)

These modifications are critical for coatings and biomedical devices.

Agricultural Chemistry

Though less studied than its 3-buten-2-yl isomer, preliminary trials suggest utility as a plant growth regulator. In Arabidopsis thaliana, 0.1 mM solutions increased root elongation by 30% under salt stress, likely through modulation of ion transporters.

Biological Activity and Toxicology

Enzyme Inhibition

Imidazole carboxylates competitively inhibit cytochrome P450 enzymes, with reported Kᵢ values of 2–5 μM for CYP3A4. This activity underpins their use in drug-drug interaction studies.

Acute Toxicity

SpeciesRouteLD₅₀ (mg/kg)Effects
Rat (Sprague-Dawley)Oral>2,000Mild gastrointestinal irritation
ZebrafishAquatic120 (96 h)Developmental abnormalities

Data extrapolated from structurally related carbamates.

SolventSolubility (mg/mL)Application
DMSO45In vitro assays
PEG300:Tween 80 (9:1)28Animal studies

Stable for >6 months at -20°C under argon.

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